molecular formula C₁₄H₂₂O B1147207 1-Acetyl-3,5-dimethyl Adamantane CAS No. 40430-57-7

1-Acetyl-3,5-dimethyl Adamantane

Cat. No.: B1147207
CAS No.: 40430-57-7
M. Wt: 206.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3,5-dimethyl Adamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an acetyl group at the first position and two methyl groups at the third and fifth positions of the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3,5-dimethyl Adamantane typically involves the functionalization of adamantane derivatives. One common method includes the Friedel-Crafts acylation of 3,5-dimethyl adamantane with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetylated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3,5-dimethyl Adamantane undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl groups can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms under UV light or in the presence of radical initiators.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas under UV light.

Major Products Formed:

    Oxidation: 1-Carboxy-3,5-dimethyl Adamantane.

    Reduction: 1-(Hydroxymethyl)-3,5-dimethyl Adamantane.

    Substitution: 1-Acetyl-3,5-dimethyl-2-chloro Adamantane.

Scientific Research Applications

1-Acetyl-3,5-dimethyl Adamantane has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex adamantane derivatives and studying reaction mechanisms.

    Biology: Investigated for its potential antiviral and antibacterial properties due to the stability and rigidity of the adamantane core.

    Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for enzymes and receptors.

    Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal stability and mechanical properties.

Comparison with Similar Compounds

    1-Acetyl Adamantane: Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.

    3,5-Dimethyl Adamantane:

    1,3,5-Trimethyl Adamantane: Contains an additional methyl group, which can influence its physical and chemical properties.

Uniqueness: 1-Acetyl-3,5-dimethyl Adamantane is unique due to the combination of the acetyl and methyl groups on the adamantane core. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethyl-1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLDWXYQFICXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Except that the amount of N-hydroxyphthalimide was changed to 0.6 mmol, the procedure of Example 9 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 32%, selectivity 54%), 1,3-diacetyl-5,7-dimethyladamantane (yield 2%, selectivity 3%), 1-acetyl-3,5-dimethyl-7-adamantanol (yield %, selectivity 2%), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 12%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 8%), at a conversion rate from 1,3-dimethyladamantane of 59%.
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of Example 7 was repeated, except that a mixture further comprising 0.3 mmol of N-hydroxyphthalimide in addition to the 1,3-dimethyladamantane, biacetyl, cobalt(II) acetate, and acetic acid was subjected to the reaction. As a result, 1-acetyl-3,5-dimethyladamantane (yield 19%, selectivity 53%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (trace), 1,3-dimethyl-5-adamantanol (yield 7%, selectivity 19%), and 1,3-dimethyl-4-adamantanone (yield 3%, selectivity 8%) were formed, at a conversion rate from 1,3-dimethyladamantane of 36%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-acetyl-3,5-dimethyl-7-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cobalt(II) acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 8 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1-acetyl-3,5-dimethyladamantane (yield 58%), and 1-acetyl-3,5-dimethyl-7-adamantanol (yield 22%) at a conversion rate of 1,3-dimethyladamantane of 94%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 3 mmol of 1,3-dimethyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Gas chromatographic analysis of products in the reaction mixture revealed that 1,3-dimethyladamantane was converted, at a rate of 93%, to 1-acetyl-3,5-dimethyladamantane (yield 40%), 1,3-diacetyl-5,7-dimethyladamantane (yield 15%), 1-acetyl-3,5-d-methyl-7-adamantanol (yield 5%), 1,3-dimethyl-5-adamantanol (yield 6%), and 1,3-dimethyl-4-adamantanone (yield 4%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
cobalt (II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Except that the amount of biacetyl was changed to 18 mmol, the procedure of Example 8 was repeated to give 1-acetyl-3,5-dimethyladamantane (yield 18%, selectivity 29%), 1,3-diacetyl-5,7-dimethyladamantane (trace), 1-acetyl-3,5-dimethyl-7-adamantanol (yield 2%, selectivity 3%), 1,3-dimethyl-5-adamantanol (yield 24%, selectivity 38%), and 1,3-dimethyl-4-adamantanone (yield 5%, selectivity 38%), at a conversion rate from 1,3-dimethyladamantane of 63%.
Name
1,3-diacetyl-5,7-dimethyladamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the significance of 1-acetyl-3,5-dimethyl adamantane in the synthesis of memantine hydrochloride?

A1: this compound serves as a crucial intermediate in the synthesis of memantine hydrochloride. The provided research paper describes a method where 1-bromo-3,5-dimethyl adamantane undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to yield this compound. [] This compound is then further hydrolyzed and acidified to ultimately produce memantine hydrochloride.

Q2: Are there any advantages to the described synthetic route involving this compound for industrial production?

A2: Yes, the research highlights a few advantages of this specific synthetic route. Firstly, monitoring color change during the acetylamino temperature process helps control the exothermic reaction and minimize risks associated with uncontrolled heat generation. [] Secondly, the use of ethyl acetate or dichloromethane for extraction offers a less toxic alternative compared to traditionally used solvents like benzene or chloroform. [] Finally, recrystallization from isopropyl alcohol, ethanol, or ethyl acetate mixtures again avoids the use of more toxic chloroform. [] These modifications contribute to a safer and potentially more environmentally friendly industrial process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.